O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
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Overview
Description
OMS405 is a small-molecule peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This compound is being developed by Omeros Corporation for the treatment and prevention of addiction to substances of abuse, including opioids, nicotine, and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OMS405 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing PPARγ agonists typically involve the use of organic solvents, catalysts, and reagents under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of OMS405 would likely involve large-scale synthesis using automated systems to ensure consistency and purity. This process would include stringent quality control measures to monitor the identity, purity, strength, and sterility of the compound .
Chemical Reactions Analysis
Types of Reactions
OMS405 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OMS405 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
OMS405 has several scientific research applications, including:
Chemistry: Used as a tool to study the activation of PPARγ and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes related to metabolism and inflammation.
Industry: Potential applications in developing new treatments for addiction and other related disorders.
Mechanism of Action
OMS405 exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. By binding to PPARγ, OMS405 modulates these pathways, leading to its therapeutic effects in addiction treatment .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another PPARγ agonist used to treat type 2 diabetes.
Pioglitazone: A PPARγ agonist with similar applications in diabetes treatment.
Uniqueness of OMS405
OMS405 is unique in its specific application for treating addiction to substances of abuse. Unlike other PPARγ agonists primarily used for metabolic disorders, OMS405 targets the neurological pathways involved in addiction, making it a promising candidate for this specific therapeutic area .
Properties
CAS No. |
328-04-1 |
---|---|
Molecular Formula |
C11H15ClNO4PS |
Molecular Weight |
323.73 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenoxy)-ethyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15ClNO4PS/c1-4-18(19,16-8(2)3)17-11-6-5-9(13(14)15)7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
QINWTFKFPMRNJP-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
Canonical SMILES |
CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
328-04-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-25755; AI-3-25755; AI3-25755 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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